molecular formula C14H15BrN2O2 B11942409 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide CAS No. 97318-91-7

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide

Cat. No.: B11942409
CAS No.: 97318-91-7
M. Wt: 323.18 g/mol
InChI Key: CAYFOQFTFUYOFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with ethoxy and oxoethyl substituents, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the reaction of 4-(4-pyridinyl)pyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration, would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the ethoxy group, which might affect its reactivity and biological activity.

    1-(2-Ethoxyethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the oxo group, potentially altering its chemical properties.

Uniqueness

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to the presence of both ethoxy and oxoethyl groups, which can influence its reactivity and interactions with biological targets. This dual functionality might make it more versatile in various applications compared to its analogs.

Properties

CAS No.

97318-91-7

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 2-(4-pyridin-4-ylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12;/h3-10H,2,11H2,1H3;1H/q+1;/p-1

InChI Key

CAYFOQFTFUYOFH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.